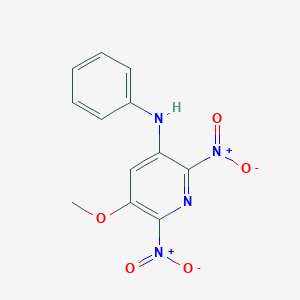
5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine: is an organic compound with the molecular formula C12H10N4O5 and a molecular weight of 290.2316 It is characterized by the presence of an aniline group, two nitro groups, and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine typically involves the nitration of 3-anilino-5-methoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine is used as a building block in organic synthesis
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its potential as an antimicrobial or anticancer agent is of particular interest.
Medicine: Research into the medicinal properties of this compound and its derivatives is ongoing. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
3-Anilino-2,6-dinitro-5-methoxypyridine: Similar structure but lacks one nitro group.
3-Anilino-2,6-bisnitro-4-methoxypyridine: Similar structure but with the methoxy group at a different position.
3-Anilino-2,6-bisnitro-5-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both nitro and methoxy groups on the pyridine ring provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C12H10N4O5 |
|---|---|
Molecular Weight |
290.23g/mol |
IUPAC Name |
5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H10N4O5/c1-21-10-7-9(13-8-5-3-2-4-6-8)11(15(17)18)14-12(10)16(19)20/h2-7,13H,1H3 |
InChI Key |
DLMDVOOHHCDTRV-UHFFFAOYSA-N |
SMILES |
COC1=C(N=C(C(=C1)NC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(N=C(C(=C1)NC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzylidene)-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B416637.png)
![4-fluoro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416638.png)
![N-[(E)-anthracen-9-ylmethylidene]-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B416640.png)
![4-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416641.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416643.png)
![3-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416644.png)
![4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416646.png)
![2,4-Dichloro-6-({[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B416648.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416649.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416651.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416653.png)
![4-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416654.png)
![4-fluoro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416655.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B416658.png)
